molecular formula C9H17NO2 B1416609 trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester CAS No. 1334406-73-3

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester

Cat. No. B1416609
M. Wt: 171.24 g/mol
InChI Key: HDCVOOMNEULPRD-SFYZADRCSA-N
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Description

Trans (+/-) 4-Isopropylpyrrolidine-3-Carboxylic Acid Methyl Ester is a biochemical used for proteomics research . Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at 0-8°C .

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Enantio- and diastereoselective synthesis methods have been developed for similar compounds, such as the methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid, using a piperidine–pyrrolidine ring-contraction reaction, highlighting the intricate synthesis processes and stereochemistry involved in producing similar compounds (Tanaka, Sakagami, & Ogasawara, 2002).
  • Chemical Reactions and Modifications :

    • Studies on related compounds, like methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate, have been conducted to understand their chemical behavior and reaction mechanisms. For instance, the enzymatic resolution of racemic mixtures using α-chymotrypsin and pig-liver acetone powder has been explored for producing enantiomerically pure methyl esters (Felluga et al., 2002).
  • Applications in Stereochemical Analysis :

    • Research on compounds like cis- and trans-4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acids and their esters shows the importance of such compounds in stereochemical analysis and determination. This includes synthesis involving kinetic enzymatic resolution and the use of circular dichroism spectra and electronic structure calculations for absolute configuration assignment (Forzato et al., 2005).
  • Impact on Polymer Chemistry :

    • The synthesis of optically active poly(cis- and trans-5-isopropylproline) highlights the potential application of such compounds in polymer chemistry. This involves the formation of specific isopropylpyrrolidine derivatives, which can significantly affect the conformation of polymers (Mcgrady & Overberger, 1987).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety equipment and procedures.

properties

IUPAC Name

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCVOOMNEULPRD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
Reactant of Route 6
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester

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